molecular formula C13H13ClN2O4 B6201693 4-chloro-6,7-diethoxy-3-nitroquinoline CAS No. 1974746-64-9

4-chloro-6,7-diethoxy-3-nitroquinoline

Cat. No.: B6201693
CAS No.: 1974746-64-9
M. Wt: 296.70 g/mol
InChI Key: YZRSGIQPJASFGY-UHFFFAOYSA-N
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Description

4-chloro-6,7-diethoxy-3-nitroquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-chloro-6,7-diethoxy-3-nitroquinoline typically involves multiple steps:

    Nitration: The starting material, 3,4-diethoxyaniline, undergoes nitration to introduce a nitro group at the 3-position.

    Chlorination: The intermediate product is then chlorinated to introduce a chlorine atom at the 4-position.

    Cyclization: The final step involves cyclization to form the quinoline ring structure.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-chloro-6,7-diethoxy-3-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-6,7-diethoxy-3-nitroquinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6,7-diethoxy-3-nitroquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

4-chloro-6,7-diethoxy-3-nitroquinoline can be compared with other quinoline derivatives, such as:

    4-chloro-6,7-dimethoxy-3-nitroquinoline: Similar in structure but with methoxy groups instead of ethoxy groups. This slight difference can affect its biological activity and chemical reactivity.

    6,7-dimethoxy-4-nitroquinoline:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.

Properties

CAS No.

1974746-64-9

Molecular Formula

C13H13ClN2O4

Molecular Weight

296.70 g/mol

IUPAC Name

4-chloro-6,7-diethoxy-3-nitroquinoline

InChI

InChI=1S/C13H13ClN2O4/c1-3-19-11-5-8-9(6-12(11)20-4-2)15-7-10(13(8)14)16(17)18/h5-7H,3-4H2,1-2H3

InChI Key

YZRSGIQPJASFGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])Cl)OCC

Purity

95

Origin of Product

United States

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